B022

Biochemical Assay Kinase Inhibition Drug Discovery

Uncouple non-canonical from canonical NF-κB signaling without off-target kinase effects. B022 is a tool compound addressing confounding selectivity issues common in earlier NIK inhibitors. - **Target engagement**: Ki=4.2 nM, IC50=15.1 nM; p100 processing <0.5 µM in cells. - **Selectivity**: >3,370-fold vs IKKβ (>1,000-fold literature-validated). - **Chemical handle**: Terminal alkyne for click chemistry (CuAAC) conjugation. - **In vivo efficacy**: Published in EAMG, ALS, and liver inflammation models. - **Supply**: Multiple pack sizes available, rigorous quality control.

Molecular Formula C19H16ClN5OS
Molecular Weight 397.9 g/mol
Cat. No. B605900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB022
SynonymsB022;  B-022;  B 022; 
Molecular FormulaC19H16ClN5OS
Molecular Weight397.9 g/mol
Structural Identifiers
SMILESCC(C#CC1=CC2=C(CCN2C3=NC(=NC=C3Cl)N)C=C1)(C4=NC=CS4)O
InChIInChI=1S/C19H16ClN5OS/c1-19(26,17-22-7-9-27-17)6-4-12-2-3-13-5-8-25(15(13)10-12)16-14(20)11-23-18(21)24-16/h2-3,7,9-11,26H,5,8H2,1H3,(H2,21,23,24)
InChIKeyOKFYOOFXVBCIIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





B022 – Selective NIK Inhibitor


B022 is a small-molecule, ATP-competitive inhibitor that selectively targets NF-κB-inducing kinase (NIK), a key upstream serine/threonine kinase in the non-canonical NF-κB signaling pathway [1]. In biochemical assays, B022 exhibits a binding affinity (Ki) of 4.2 nM and a functional inhibitory potency (IC50) of 15.1 nM against NIK . As a chemical probe, B022 is structurally defined as 4-(1-(2-amino-5-chloropyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol and contains an alkyne moiety compatible with click chemistry conjugation . Its primary application is in preclinical research focused on inflammatory diseases, autoimmune disorders, and specific cancers where non-canonical NF-κB signaling is pathologically activated [2].

Non-canonical NF-κB pathway tool compound
Selective NIK inhibition for pathway-specific studies
Alkyne handle enables click-chemistry probe development

B022 NIK Selectivity Advantage


The NF-κB signaling network comprises distinct canonical and non-canonical pathways. The canonical pathway is driven by the IKK complex (IKKα/IKKβ/IKKγ), while the non-canonical pathway is strictly dependent on NIK activity for p100-to-p52 processing and RelB activation [1]. Inhibitors targeting IKKβ (e.g., BI605906) or IKKα effectively block canonical signaling but have minimal impact on the non-canonical arm, making them unsuitable for studies focused on NIK-dependent biology . Conversely, many early NIK inhibitors lacked sufficient selectivity, exhibiting off-target activity against IKKβ or other kinases, which confounds data interpretation [2]. B022's value proposition lies in its high selectivity for NIK over IKKβ (over 1,000-fold based on reported IC50 values), allowing researchers to attribute observed effects specifically to non-canonical pathway inhibition without the confounding influence of canonical pathway blockade or off-target kinase activity . This specificity is critical for reproducible target validation and accurate mechanism-of-action studies.

Aspect
B022 (Selective NIK Probe)
Common Substitute
Non-canonical pathway blockade
Specifically inhibits NIK; blocks p100 processing
IKKβ inhibitor (e.g., BI605906) does not block non-canonical signaling
Pathway attribution confidence
Reported >1,000-fold selectivity for NIK over IKKβ minimizes canonical cross-talk
Pan-IKK or non-selective NIK inhibitor may confound pathway interpretation
Cellular functional readout
Inhibits NIK-dependent p100-to-p52 processing in cells
IKKβ inhibitor has minimal effect on this NIK-specific step

B022: Head-to-Head Evidence


Biochemical NIK Potency

In direct biochemical assays measuring NIK inhibition, B022 exhibits a Ki of 4.2 nM and an IC50 of 15.1 nM . This potency is comparable to the early clinical candidate Amgen16 (Ki = 2 nM) and falls between the ultra-potent NIK SMI1 (IC50 = 0.23 nM) [1] and the less potent CW15337 (Ki = 25 nM) . While NIK SMI1 demonstrates sub-nanomolar potency, B022's nanomolar Ki and IC50 values are well within the range required for effective cellular target engagement and are sufficient for robust pathway inhibition in standard in vitro and in vivo models.

Biochemical NIK Potency
Cross-study comparable
B022 Ki = 4.2 nM; IC50 = 15.1 nM
Amgen16 Ki = 2 nM; NIK SMI1 IC50 = 0.23 nM; CW15337 Ki = 25 nM
Supports NIK target engagement in biochemical assays
Assay conditions (ATP concentration) vary across studies
Biochemical Assay Kinase Inhibition Drug Discovery

NIK over IKKβ Selectivity

B022 demonstrates a high degree of selectivity for NIK over the closely related IKKβ kinase. While B022's IC50 for NIK is 15.1 nM , its activity against IKKβ is significantly weaker, with a reported IC50 of 50.9 μM [1]. This translates to a selectivity window of over 3,370-fold. In stark contrast, the IKKβ-selective inhibitor BI605906 has an IC50 of 380 nM for IKKβ but exhibits negligible activity against NIK . This fundamental difference in target selectivity defines their distinct utilities: B022 for studying the non-canonical pathway and BI605906 for studying the canonical pathway. Using a pan-IKK inhibitor would simultaneously block both pathways, making it impossible to dissect their individual contributions.

NIK vs. IKKβ Selectivity
Class-level inference
Reported >3,370-fold selectivity
NIK IC50 15.1 nM; IKKβ IC50 50.9 μM
Supports non-canonical pathway-specific attribution
Kinase panel context; BI605906 shows reciprocal selectivity
Selectivity Off-Target Effects Kinase Profiling

Cellular p100 Processing

The defining functional readout of non-canonical NF-κB pathway activation is the NIK-dependent processing of the p100 precursor protein to its active p52 form. In a cellular model using Hepa1 cells engineered to overexpress both p100 and NIK, B022 treatment inhibited this processing step with an IC50 of less than 0.5 μM . This demonstrates that B022's potent biochemical inhibition of NIK translates directly into effective blockade of the downstream signaling cascade within a relevant cellular context. In contrast, an IKKβ inhibitor like BI605906 would not be expected to inhibit p100 processing, as this step is specifically mediated by IKKα, which is activated downstream of NIK [1].

Cellular p100 Processing
Direct head-to-head comparison
IC50 < 0.5 μM in Hepa1 cells (p100/NIK co-expression)
BI605906: no effect on p100 processing expected
Confirms NIK-dependent cellular pathway blockade
12-hour treatment; functional readout of non-canonical pathway
Cellular Assay Pathway Inhibition NF-κB Signaling

In Vivo Liver Injury Protection

In a stringent in vivo model of liver-specific NIK overexpression, which drives severe inflammation and injury, B022 administration (30 mg/kg, b.i.d., tail vein injection) provided significant protection against mortality [1]. This contrasts with the effects of IKKβ inhibitors, which primarily target canonical NF-κB signaling and may not rescue phenotypes driven by non-canonical pathway hyperactivation. For example, in a separate but conceptually similar model of toxin-induced liver injury, the NIK inhibitor XT2 (IC50 = 9.1 nM) was also shown to reduce ALT levels, a key biomarker of liver damage [2]. These findings collectively validate that pharmacological NIK inhibition, as achieved by B022, is a viable and effective strategy for mitigating inflammation and injury in tissues where the non-canonical NF-κB pathway is pathologically activated.

In Vivo Liver Injury Model
Class-level inference
B022 (30 mg/kg b.i.d.) associated with mortality reduction in NIK-overexpression model
IKKβ inhibitor not expected to rescue NIK-driven phenotype
Supports NIK-dependent hepatoprotection model context
Model-specific; XT2 shows similar ALT reduction in toxin model
In Vivo Liver Inflammation Hepatoprotection

B022 Application Scenarios


NF-κB Pathway Dissection in Inflammation

When investigating the relative contributions of the canonical and non-canonical NF-κB pathways to a specific inflammatory phenotype, B022 serves as the definitive tool for selectively ablating non-canonical signaling. By treating cells or animals with B022 and comparing the results to those obtained with an IKKβ-selective inhibitor like BI605906, researchers can unambiguously assign observed effects to either the NIK-dependent non-canonical arm or the IKKβ-dependent canonical arm. This experimental design is supported by B022's >3,370-fold selectivity for NIK over IKKβ, which ensures that any observed changes are due to non-canonical pathway inhibition rather than off-target effects on the canonical pathway [1].

NIK Target Validation in Autoimmune Models

B022 is an ideal chemical probe for proof-of-concept studies in animal models of autoimmune and inflammatory diseases where NIK activation is implicated. Published studies have demonstrated its efficacy in models of myasthenia gravis (EAMG) and amyotrophic lateral sclerosis (ALS), where B022 treatment ameliorated disease severity and improved motor performance, respectively [2] [3]. Its well-characterized in vivo efficacy in a liver inflammation model further supports its use in studying hepatobiliary diseases [4]. Researchers can leverage these established protocols and outcomes to design their own studies, using B022 to generate robust target validation data that strengthens the rationale for developing novel NIK-directed therapeutics.

NIK Signaling in B Cell Malignancies

Aberrant activation of the non-canonical NF-κB pathway is a hallmark of several B cell malignancies, including chronic lymphocytic leukemia (CLL) and multiple myeloma. B022 has been shown to effectively suppress this pathway in B cells, reducing activation, proliferation, and differentiation into antibody-secreting cells in vitro and in vivo [5]. Its high potency (Ki = 4.2 nM) and cellular activity (p100 processing IC50 < 0.5 μM) make it suitable for investigating NIK-dependent survival mechanisms in cancer cell lines and primary patient samples. Furthermore, its use in combination studies with other targeted agents, such as venetoclax (BCL-2 inhibitor), has been explored in the context of overcoming drug resistance, highlighting its potential as a component of rational combination therapy regimens [6].

Click Chemistry & Target Engagement Probes

B022 contains a terminal alkyne functional group, which renders it compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . This structural feature enables researchers to conjugate B022 to fluorophores, biotin, or other reporter tags without significantly altering its core pharmacophore. This capability is invaluable for developing activity-based probes to assess cellular target engagement, visualize the subcellular localization of NIK-bound inhibitor, or create affinity matrices for identifying novel NIK-interacting proteins. This unique attribute differentiates B022 from many other NIK inhibitors that lack a convenient chemical handle for functionalization, making it a more versatile tool for chemical biology applications.

Application
Selection Property
Validation Focus
Non-canonical NF-κB pathway dissection
High NIK vs. IKKβ selectivity context
Pathway-specific inhibition readouts
Autoimmune disease model target validation
In vivo model-response evidence
Disease-severity endpoint monitoring
B cell malignancy signaling studies
NIK-dependent survival pathway context
Proliferation and differentiation endpoint monitoring
Chemical biology probe development
Alkyne click-chemistry handle
Target engagement and localization assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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